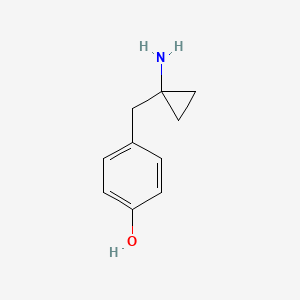
4-((1-Aminocyclopropyl)methyl)phenol
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Aminocyclopropyl)methyl)phenol can be achieved through various methods. One common synthetic route involves the reaction of cyclopropanamine with 4-(phenylmethoxy)benzyl chloride in the presence of a base, followed by deprotection of the phenylmethoxy group . Another method involves the hydrogenation of a precursor compound using palladium on activated charcoal as a catalyst in methanol under high pressure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
化学反应分析
Types of Reactions
4-((1-Aminocyclopropyl)methyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Strong bases, nucleophiles
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols
科学研究应用
4-((1-Aminocyclopropyl)methyl)phenol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-((1-Aminocyclopropyl)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group allows it to act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxybenzylamine: Similar structure but lacks the cyclopropyl group.
4-(Cyclopropylmethyl)phenol: Similar structure but lacks the amino group.
Uniqueness
4-((1-Aminocyclopropyl)methyl)phenol is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
生物活性
4-((1-Aminocyclopropyl)methyl)phenol, also known as 4-ACMP, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-ACMP, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the molecular formula CHNO and a molecular weight of approximately 165.22 g/mol. The structure consists of a phenolic ring substituted with a cyclopropyl group attached to an amino group, which is pivotal for its biological interactions.
The biological activity of 4-ACMP can be attributed to several mechanisms:
- Enzyme Inhibition : 4-ACMP has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions such as diabetes and infections.
- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and pain.
- Antimicrobial Activity : Preliminary studies indicate that 4-ACMP exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of 4-ACMP. A study conducted on several aminophenol derivatives demonstrated that compounds similar to 4-ACMP showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-ACMP | S. aureus | 15 |
| 4-ACMP | E. coli | 12 |
| Control | - | <5 |
Antidiabetic Activity
In addition to its antimicrobial properties, 4-ACMP has shown promise in antidiabetic applications. A study evaluating various aminophenol derivatives found that certain compounds inhibited α-amylase and α-glucosidase enzymes effectively, which are critical targets for managing diabetes .
Case Studies
- Case Study on Antimicrobial Efficacy : A research team synthesized a series of aminophenol derivatives, including 4-ACMP, and tested their efficacy against common pathogens. The study concluded that derivatives with structural similarities to 4-ACMP exhibited broad-spectrum antimicrobial activity, suggesting its potential role in developing new antibiotics .
- Diabetes Management : Another investigation focused on the antidiabetic properties of aminophenol derivatives. The findings indicated that compounds like 4-ACMP could serve as dual-action agents by not only managing blood sugar levels but also exhibiting antimicrobial effects, thereby reducing the risk of infections common in diabetic patients .
属性
IUPAC Name |
4-[(1-aminocyclopropyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(5-6-10)7-8-1-3-9(12)4-2-8/h1-4,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNHGJGVSISCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














